molecular formula C42H44N2O21 B568788 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid CAS No. 211364-63-5

3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid

Cat. No.: B568788
CAS No.: 211364-63-5
M. Wt: 912.807
InChI Key: JMQFPCCQDFWYFH-MGPJSEKCSA-N
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Description

3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid: is a glucuronide prodrug of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. This compound is particularly significant in the field of cancer treatment due to its enhanced solubility and targeted delivery properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid involves multiple steps, starting with the preparation of the glucuronide moiety and its subsequent conjugation to Doxorubicin. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at desired positions. Common reagents include glucuronic acid derivatives, carbamoyl chlorides, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracycline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products: The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and substituted glucuronides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a model for studying glucuronidation reactions and the stability of glucuronide conjugates under various conditions.

Biology: In biological research, it serves as a tool for investigating the metabolism and excretion of glucuronide conjugates in living organisms.

Medicine: Medically, it is primarily used in cancer research for its targeted delivery and reduced toxicity compared to Doxorubicin alone. It is particularly effective in treating solid tumors and hematological malignancies.

Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid involves its conversion to Doxorubicin in the body. The glucuronide moiety enhances its solubility and allows for targeted delivery to tumor cells. Once inside the cells, the compound is hydrolyzed to release Doxorubicin, which intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and apoptosis of cancer cells.

Comparison with Similar Compounds

    Doxorubicin: The parent compound, known for its potent antitumor activity but with higher toxicity.

    Epirubicin: A stereoisomer of Doxorubicin with similar activity but different pharmacokinetics.

    Daunorubicin: Another anthracycline antibiotic with a narrower spectrum of activity.

Uniqueness: 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid is unique due to its glucuronide moiety, which enhances solubility and allows for targeted delivery, reducing systemic toxicity and improving therapeutic outcomes.

Properties

IUPAC Name

3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O21/c1-15-29(47)20(44-40(57)61-14-16-6-8-17(9-7-16)43-41(58)65-39-36(54)34(52)35(53)37(64-39)38(55)56)10-24(62-15)63-22-12-42(59,23(46)13-45)11-19-26(22)33(51)28-27(31(19)49)30(48)18-4-3-5-21(60-2)25(18)32(28)50/h3-9,15,20,22,24,29,34-37,39,45,47,49,51-54,59H,10-14H2,1-2H3,(H,43,58)(H,44,57)(H,55,56)/t15?,20?,22-,24?,29?,34?,35?,36?,37?,39?,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFPCCQDFWYFH-MGPJSEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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